6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid
CAS No.: 155735-02-7
Cat. No.: VC21114200
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59 g/mol
* For research use only. Not for human or veterinary use.
![6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid - 155735-02-7](/images/no_structure.jpg)
Specification
CAS No. | 155735-02-7 |
---|---|
Molecular Formula | C8H5ClN2O2 |
Molecular Weight | 196.59 g/mol |
IUPAC Name | 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid |
Standard InChI | InChI=1S/C8H5ClN2O2/c9-5-3-6(8(12)13)7-10-1-2-11(7)4-5/h1-4H,(H,12,13) |
Standard InChI Key | ZNRWXIJAFJJYPI-UHFFFAOYSA-N |
SMILES | C1=CN2C=C(C=C(C2=N1)C(=O)O)Cl |
Canonical SMILES | C1=CN2C=C(C=C(C2=N1)C(=O)O)Cl |
Introduction
Chemical Identity and Structural Properties
6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid is a bicyclic heterocyclic compound characterized by its distinctive molecular architecture. The compound features a fused ring system where an imidazole ring is connected to a pyridine ring, creating the imidazo[1,2-a]pyridine core structure. This core structure is further modified with a chlorine atom at position 6 and a carboxylic acid group at position 8, giving the compound its unique chemical properties and reactivity profile .
The molecular formula of this compound is C8H5ClN2O2, indicating its composition of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The presence of the imidazopyridine scaffold is particularly significant as this structural motif is found in numerous biologically active compounds and pharmaceutical agents, making derivatives of this compound potentially valuable in drug discovery efforts.
Chemical Identifiers
The compound can be identified through various chemical nomenclature systems and identifiers, which are essential for database searches and regulatory documentation. These identifiers are summarized in the following table:
Identifier | Value |
---|---|
CAS Number | 155735-02-7 |
Molecular Formula | C8H5ClN2O2 |
Molecular Weight | 196.59 g/mol |
IUPAC Name | 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid |
InChI | InChI=1S/C8H5ClN2O2/c9-5-3-6(8(12)13)7-10-1-2-11(7)4-5/h1-4H,(H,12,13) |
InChIKey | ZNRWXIJAFJJYPI-UHFFFAOYSA-N |
SMILES | C1=CN2C=C(C=C(C2=N1)C(=O)O)Cl |
The compound is registered with the Chemical Abstracts Service (CAS) under the number 155735-02-7, which serves as its unique identifier in chemical databases and literature . The International Chemical Identifier (InChI) and its condensed form, the InChIKey, provide standardized representations of the molecular structure that enable precise identification across different chemical information systems .
Physical and Chemical Properties
The physical and chemical properties of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid are intrinsically linked to its molecular structure and the functional groups present in the molecule. The compound has a molecular weight of 196.59 g/mol, which places it in the category of relatively small organic molecules . This property is advantageous for various applications, particularly in pharmaceutical development, as it may contribute to favorable pharmacokinetic properties.
The presence of a carboxylic acid group (-COOH) at position 8 imparts acidic characteristics to the compound, allowing it to participate in acid-base reactions and form salts with appropriate bases. This functional group also enables the compound to engage in esterification reactions, which is evident from the existence of its methyl ester derivative, methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate .
Structural Comparisons
Understanding the relationship between 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid and structurally similar compounds provides valuable insights into its chemical behavior and potential applications. The table below compares the target compound with closely related structures:
Compound | Molecular Formula | Molecular Weight | CAS Number | Structural Distinction |
---|---|---|---|---|
6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid | C8H5ClN2O2 | 196.59 g/mol | 155735-02-7 | Target compound with chloro at position 6, carboxylic acid at position 8 |
8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid | C8H5ClN2O2 | 196.59 g/mol | 1019023-77-8 | Positional isomer with chloro at position 8, carboxylic acid at position 3 |
Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate | C9H7ClN2O2 | 210.62 g/mol | 760144-55-6 | Methyl ester derivative of the target compound |
The positional isomer, 8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid, shares the same molecular formula and weight but differs in the positions of the functional groups . This structural variation can lead to significant differences in chemical reactivity, physical properties, and biological activities, highlighting the importance of precise structural characterization in chemical research and application development.
Applications
6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid serves as a versatile building block with applications spanning multiple scientific and industrial domains. Its distinctive structural features and reactive functional groups make it valuable in various chemical transformations and development processes.
Biochemical Research
In biochemical research, 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid is utilized in studies involving enzyme inhibition and receptor interactions. These investigations aim to better understand biological pathways and molecular mechanisms underlying various physiological and pathological processes. The compound's ability to interact with specific biological targets makes it a useful tool in probing biochemical systems and elucidating structure-activity relationships.
Material Science and Agricultural Chemistry
Beyond biomedical applications, 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid contributes to the development of advanced materials like polymers and coatings by enhancing their durability. The compound's unique structural features may impart specific properties to these materials, such as improved chemical resistance or enhanced thermal stability.
In agricultural chemistry, applications include the development of safer agrochemicals such as pesticides and herbicides. The heterocyclic nature of the compound may provide favorable interactions with biological targets relevant to pest control while potentially offering improved environmental profiles compared to certain conventional agrochemicals.
Application Field | Specific Uses |
---|---|
Pharmaceutical Development | Synthesis of drugs targeting various diseases; potential applications in tuberculosis treatment |
Biochemical Research | Studies of enzyme inhibition and receptor interactions; elucidation of biological pathways |
Material Science | Development of advanced polymers and coatings with enhanced durability |
Agricultural Chemistry | Development of safer and more effective pesticides and herbicides |
Related Compounds and Structural Analogs
Understanding the relationship between 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid and its structural analogs provides valuable insights into structure-activity relationships and potential applications. Several related compounds have been identified and characterized, offering a broader perspective on this class of molecules.
Positional Isomers
8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid represents a positional isomer of the target compound, sharing the same molecular formula (C8H5ClN2O2) and molecular weight (196.59 g/mol) but differing in the positions of the chloro and carboxylic acid substituents . This structural variation can lead to significant differences in chemical reactivity, physical properties, and biological activities, highlighting the importance of regiochemistry in determining the behavior and applications of these compounds.
The distinct positioning of functional groups in these isomers may result in different three-dimensional conformations, affecting their ability to interact with biological targets such as enzymes and receptors. This aspect is particularly relevant in drug discovery, where subtle structural changes can dramatically impact pharmacological profiles.
Research Status and Future Perspectives
Current research involving 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid and related imidazopyridine derivatives spans multiple scientific disciplines, reflecting the versatility and potential applications of these compounds. The imidazopyridine scaffold has attracted significant research interest, particularly in medicinal chemistry and drug discovery.
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